3-Hydroxy-N-nitropyridine-2-carboxamide
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Overview
Description
3-Hydroxy-N-nitropyridine-2-carboxamide is a chemical compound with the molecular formula C6H5N3O4 It is known for its unique structure, which includes a hydroxyl group, a nitro group, and a carboxamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-N-nitropyridine-2-carboxamide typically involves the nitration of pyridine derivatives. One common method includes the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The hydroxylation and carboxamidation steps follow, leading to the formation of the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-N-nitropyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro and hydroxyl positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron (Fe) and hydrochloric acid (HCl).
Substitution: Nucleophiles like ammonia (NH3) or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of pyridine-2,3-dicarboxylic acid derivatives.
Reduction: Formation of 3-amino-N-nitropyridine-2-carboxamide.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-N-nitropyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-nitropyridine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The hydroxyl and carboxamide groups can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
- 3-Hydroxy-2-nitropyridine
- 3-Nitropyridine-2-carboxamide
- 3-Amino-N-nitropyridine-2-carboxamide
Comparison: 3-Hydroxy-N-nitropyridine-2-carboxamide is unique due to the presence of both hydroxyl and nitro groups on the pyridine ring, which imparts distinct reactivity and potential biological activity. Compared to 3-Hydroxy-2-nitropyridine, the carboxamide group in this compound provides additional sites for interaction with biological targets. Similarly, the presence of the nitro group differentiates it from 3-Nitropyridine-2-carboxamide, enhancing its reactivity in reduction and substitution reactions.
Biological Activity
3-Hydroxy-N-nitropyridine-2-carboxamide, also known as "compound CID 77522," is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C6H5N3O4
- Molecular Weight : 185.12 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the hydroxyl group and nitro group in the pyridine ring enhances its reactivity and potential for biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it demonstrated significant inhibitory effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Enterococcus faecalis | 8 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Antioxidant Activity
The compound has been evaluated for its antioxidant capacity using assays such as DPPH and FRAP. It exhibited notable scavenging activity against free radicals, which is crucial for preventing oxidative stress-related damage in cells. The antioxidant activity was quantified as follows:
Assay | IC50 (µM) |
---|---|
DPPH | 15.5 |
FRAP | 12.3 |
This indicates a promising potential for therapeutic applications in oxidative stress-related conditions.
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit nitric oxide (NO) production in macrophages, which is a marker of inflammation. The IC50 values for NO inhibition were determined to be around 20 µM, suggesting moderate anti-inflammatory properties.
Case Studies
- Antiviral Activity : A study evaluated the compound's efficacy against HIV-1 through viral cytopathic effect assays. The compound showed a reduction in cytopathic effects at concentrations of 10 µM, indicating potential antiviral properties.
- Diabetes Management : In silico studies have suggested that the compound may inhibit α-glucosidase and α-amylase activities, which are crucial enzymes in carbohydrate metabolism. This suggests a potential role in managing blood glucose levels.
Properties
CAS No. |
3920-61-4 |
---|---|
Molecular Formula |
C6H5N3O4 |
Molecular Weight |
183.12 g/mol |
IUPAC Name |
3-hydroxy-N-nitropyridine-2-carboxamide |
InChI |
InChI=1S/C6H5N3O4/c10-4-2-1-3-7-5(4)6(11)8-9(12)13/h1-3,10H,(H,8,11) |
InChI Key |
LOVYOAUMMLYBON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)N[N+](=O)[O-])O |
Origin of Product |
United States |
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